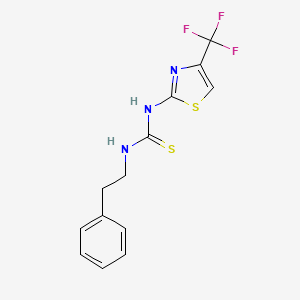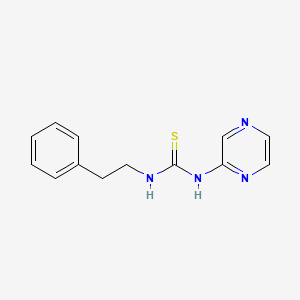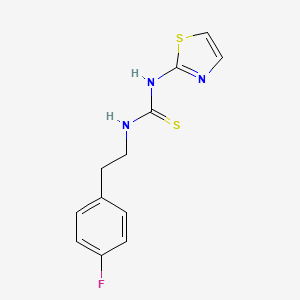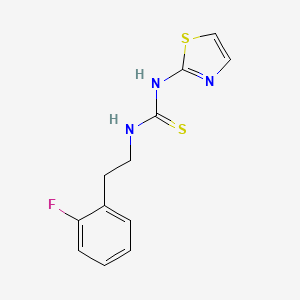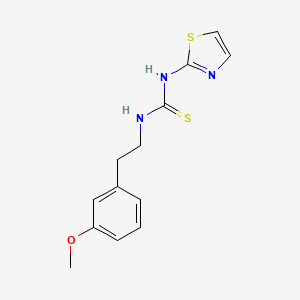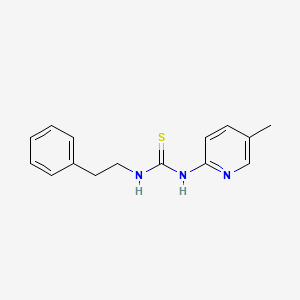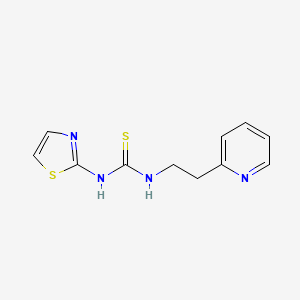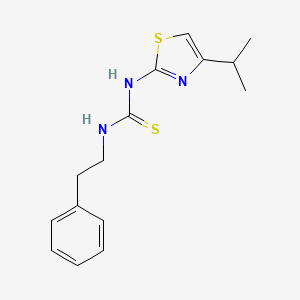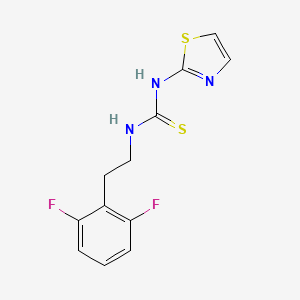
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-307 is a platinum-based compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. Platinum compounds are well-known for their catalytic activities and are extensively used in industrial processes, medical treatments, and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PT-307 typically involves the use of platinum precursors such as platinum(II) acetylacetonate. A common method is the Metal–Organic Chemical Deposition (MOCD) technique, which involves the deposition of platinum nanoparticles onto a support material. This process is carried out at moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure . The platinum nanoparticles are well-dispersed on the support material, resulting in a high yield of 90-92%.
Industrial Production Methods: In industrial settings, PT-307 can be produced using similar MOCD methods but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure uniform deposition and high purity of the final product. The use of advanced characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) ensures the quality and consistency of the produced PT-307 .
Chemical Reactions Analysis
Types of Reactions: PT-307 undergoes various chemical reactions, including:
Oxidation: PT-307 can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the release of platinum ions.
Substitution: PT-307 can participate in substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions can produce elemental platinum or lower oxidation state complexes .
Scientific Research Applications
PT-307 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: PT-307 is studied for its potential use in biological imaging and as a therapeutic agent in cancer treatment.
Medicine: Platinum-based compounds, including PT-307, are explored for their anticancer properties.
Mechanism of Action
The mechanism of action of PT-307 involves its interaction with molecular targets such as DNA and proteins. In cancer treatment, PT-307 forms complexes with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The reduction of PT-307 to its active form within the cell is a key step in its mechanism of action .
Comparison with Similar Compounds
PT-307 can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin:
Cisplatin: Known for its use in cancer treatment, cisplatin forms DNA adducts similar to PT-307 but has different side effects and resistance profiles.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity, carboplatin also forms DNA adducts but with a different pharmacokinetic profile.
Uniqueness of PT-307: PT-307 stands out due to its specific preparation methods and its potential for use in a broader range of applications, including advanced catalytic processes and targeted cancer therapies .
properties
CAS RN |
149486-26-0 |
|---|---|
Molecular Formula |
C12H11F2N3S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[2-(2,6-difluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H11F2N3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18) |
InChI Key |
BLZZAJBLYALRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCNC(=S)NC2=NC=CS2)F |
Other CAS RN |
149486-26-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



